molecular formula C16H25NO B12910873 2-Methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine CAS No. 88330-54-5

2-Methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine

Cat. No.: B12910873
CAS No.: 88330-54-5
M. Wt: 247.38 g/mol
InChI Key: PRONIIBUVZJGPR-UHFFFAOYSA-N
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Description

2-Methyl-5-pentyl-3-(p-tolyl)isoxazolidine is a heterocyclic compound belonging to the isoxazolidine family. Isoxazolidines are known for their diverse biological activities and are often used as intermediates in the synthesis of various organic compounds. This particular compound features a five-membered ring containing nitrogen and oxygen atoms, with a methyl group at position 2, a pentyl group at position 5, and a p-tolyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-pentyl-3-(p-tolyl)isoxazolidine typically involves a 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. The reaction is highly regio- and stereoselective, allowing for the formation of isoxazolidines with high selectivity. For instance, ketonitrones containing ester groups can react with alkenes under specific conditions to form isoxazolidines .

Industrial Production Methods

While specific industrial production methods for 2-methyl-5-pentyl-3-(p-tolyl)isoxazolidine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-pentyl-3-(p-tolyl)isoxazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Formation of 3-amino alcohols.

    Substitution: Various substituted isoxazolidines.

Scientific Research Applications

2-Methyl-5-pentyl-3-(p-tolyl)isoxazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-5-pentyl-3-(p-tolyl)isoxazolidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antiviral activity may involve inhibition of viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-pentyl-3-(p-tolyl)isoxazolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentyl group may enhance its lipophilicity, potentially affecting its interaction with biological membranes and targets.

Properties

CAS No.

88330-54-5

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

2-methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine

InChI

InChI=1S/C16H25NO/c1-4-5-6-7-15-12-16(17(3)18-15)14-10-8-13(2)9-11-14/h8-11,15-16H,4-7,12H2,1-3H3

InChI Key

PRONIIBUVZJGPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(N(O1)C)C2=CC=C(C=C2)C

Origin of Product

United States

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